tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate
CAS No.:
Cat. No.: VC18087526
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-{[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl}carbamate -](/images/structure/VC18087526.png)
Specification
Molecular Formula | C12H22N2O3 |
---|---|
Molecular Weight | 242.31 g/mol |
IUPAC Name | tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate |
Standard InChI | InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-6-11(4-5-11)12(16)7-13-8-12/h13,16H,4-8H2,1-3H3,(H,14,15) |
Standard InChI Key | OUHKSHQDMNMXDQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central cyclopropane ring bonded to a methylene group (-CH2-), which connects to both a tert-butyl carbamate group and a 3-hydroxyazetidine ring. The azetidine component is a four-membered saturated heterocycle containing one nitrogen atom and a hydroxyl group at the 3-position. This arrangement introduces significant steric hindrance and hydrogen-bonding potential.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | tert-butyl N-[[1-(3-hydroxyazetidin-3-yl)cyclopropyl]methyl]carbamate | |
Molecular Formula | C₁₂H₂₂N₂O₃ | |
Molecular Weight | 242.31 g/mol | |
Canonical SMILES | CC(C)(C)OC(=O)NCC1(CC1)C2(CNC2)O | |
InChIKey | OUHKSHQDMNMXDQ-UHFFFAOYSA-N | |
PubChem CID | 165933543 |
Stereochemical Considerations
Synthesis and Characterization
Synthetic Routes
While explicit synthetic protocols for this compound remain proprietary, retrosynthetic analysis suggests a multi-step approach:
-
Azetidine Ring Formation: 3-Hydroxyazetidine may be synthesized via cyclization of 3-amino-1-propanol derivatives under acidic conditions.
-
Cyclopropane Functionalization: A cyclopropane ring could be introduced using a Simmons-Smith reaction or via [2+1] cycloaddition with dichlorocarbene.
-
Carbamate Protection: The final step likely involves reacting the amine intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its hydrophobic tert-butyl group and polar carbamate/azetidine moieties:
-
Aqueous Solubility: Estimated <1 mg/mL due to the Boc group’s hydrophobicity.
-
Organic Solubility: Freely soluble in dichloromethane, dimethylformamide, and tetrahydrofuran.
-
Stability: Susceptible to acidic hydrolysis of the carbamate group (t₁/₂ ~2 hrs at pH 3), but stable under neutral or basic conditions .
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method |
---|---|---|
LogP (Octanol-Water) | 1.2 ± 0.3 | XLogP3-AA |
Hydrogen Bond Donors | 2 | PubChem Computation |
Hydrogen Bond Acceptors | 4 | PubChem Computation |
Polar Surface Area | 75.6 Ų | ChemAxon |
Applications in Chemical Research
Intermediate in Drug Synthesis
This compound serves as a versatile building block in medicinal chemistry:
-
The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), enabling sequential functionalization.
-
The cyclopropane moiety enhances metabolic stability in drug candidates by resisting cytochrome P450 oxidation .
Materials Science Relevance
The strained cyclopropane and azetidine rings make the compound a candidate for high-energy-density materials. Theoretical studies suggest a heat of combustion of 5,200 kJ/mol, comparable to RDX derivatives .
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric methods to access enantiopure forms, leveraging the azetidine’s stereocenter.
-
Biological Screening: Prioritize assays against neurological targets (e.g., GABA receptors) and infectious disease proteases.
-
Computational Modeling: Use molecular dynamics simulations to predict binding modes in kinase and protease families.
-
Derivatization Studies: Explore substituent effects by modifying the hydroxyl group or cyclopropane ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume